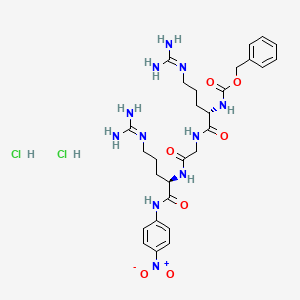

FXa substrate

Description

Significance of Factor Xa as a Serine Protease Model

Factor Xa (FXa) is a pivotal enzyme in the blood coagulation cascade, occupying a central position in the common pathway where it catalyzes the critical conversion of prothrombin to thrombin. creative-enzymes.comcellsystems.euresearchgate.netnih.govnih.gov This role makes FXa a significant target for understanding hemostasis and for the development of anticoagulant therapies. researchgate.netnih.gov As a member of the trypsin-like serine protease family, FXa possesses a characteristic catalytic mechanism and a specific pattern of substrate recognition, establishing it as an excellent model system for broader enzymology research. creative-enzymes.comnih.gov The enzyme's well-defined active site, coupled with the availability of numerous selective inhibitors and synthetic substrates, facilitates detailed investigations into enzyme kinetics, structure-activity relationships, and the fundamental mechanisms governing protease-substrate interactions. researchgate.netnih.gov Researchers leverage FXa as a model to explore core enzymatic processes, screen potential therapeutic agents, and elucidate complex biological pathways. researchgate.net

Overview of Factor Xa Substrates in Biochemical Studies

Factor Xa interacts with and cleaves a diverse array of substrates, encompassing both endogenous physiological proteins and synthetic peptide analogues. ethz.ch Physiologically, FXa's primary function is the activation of prothrombin, a crucial step leading to thrombin generation. cellsystems.eunih.gov It also plays a role in activating other coagulation factors, including factors V, VII, and VIII, as well as protease-activated receptor 2 (PAR-2). ethz.ch

In biochemical and enzymology studies, synthetic substrates are indispensable tools for accurately quantifying FXa activity and characterizing its kinetic properties. cryopep.comdiapharma.comasnailtech.comasnailtech.comsigmaaldrich.com These substrates are typically short peptides engineered to mimic the recognition sequence of FXa's natural substrates. They are modified with a reporter moiety that is liberated upon enzymatic cleavage. The most frequently employed reporter groups are chromogenic molecules, such as p-nitroaniline (pNA), which release a colored product upon hydrolysis, enabling detection via spectrophotometry. cryopep.comdiapharma.comasnailtech.comasnailtech.comgoogle.com Fluorogenic substrates, which release fluorescent molecules, are also utilized for highly sensitive activity measurements. sigmaaldrich.commdpi.com

The enzymatic cleavage of these synthetic substrates by FXa yields quantifiable data, most notably kinetic parameters such as the Michaelis constant (Km) and the maximum catalytic rate (kcat or Vmax). nih.govlibretexts.orgacs.org The Km value indicates the substrate concentration at which the reaction rate reaches half of its maximum (Vmax) and serves as an indicator of the substrate's affinity for the enzyme; lower Km values denote higher affinity. libretexts.org The kcat, or turnover number, quantifies the number of substrate molecules converted into product per enzyme molecule per unit time when the enzyme is saturated with substrate. libretexts.org

Beyond general activity and kinetics, researchers also meticulously study FXa's substrate specificity, mapping its preferences for amino acid residues at various positions relative to the cleavage site. These positions are designated as P1, P2, P3, etc., for residues N-terminal to the cleavage site, and P1', P2', P3', etc., for residues C-terminal to it. nih.govnih.govethz.chmdpi.com Factor Xa is recognized as an arginine-specific serine protease, with a commonly described recognition sequence being Ile-Glu(Asp)-Gly-Arg-↓-X. creative-enzymes.comnih.govethz.ch Further research has elucidated preferences at the prime-side subsites (P1', P2', P3'), with some studies indicating primary selectivity at the P2' position. nih.gov Understanding these specificity profiles is paramount for the design of highly selective synthetic substrates and for the development of targeted FXa inhibitors. nih.govethz.chmdpi.com

Table 1: Common Synthetic Chromogenic Substrates for Factor Xa

| Substrate Name / Sequence | Chromogen | Reported Km (mM) | Notes | Source(s) |

| S-2765 (Z-D-Arg-Gly-Arg-pNA) | pNA | ~0.1 | Widely used for FXa activity and inhibition assays. | cryopep.comdiapharma.com |

| pNAPEP-1065 (Z-(D)-Arg-Gly-Arg-pNA) | pNA | ~0.1 | Equivalent to S-2765, utilized in anti-FXa assays. | cryopep.com |

| Bz-Ile-Glu-Gly-Arg-pNA | pNA | Not specified | Represents a common peptide sequence recognized by FXa. | sigmaaldrich.com |

| MeOC-Nle-Gly-Arg-pNA | pNA | ~0.8 | Employed in FXa protease assays. | sigmaaldrich.com |

| SpFXa | Not specified | 7.8–1000 | Used in kinetic studies; specific sequence not detailed here. | acs.org |

| S2765 | pNA | 0.04–5.0 | Used in kinetic studies; range may reflect varied experimental conditions. | acs.org |

Table 2: Kinetic Parameters for Factor Xa-Catalyzed Reactions

| Substrate/Reaction | Enzyme Source | Kinetic Parameter | Value | Conditions/Notes | Source(s) |

| Prothrombin Activation | Bovine FXa | Km (Prothrombin) | 2.2 µM | In the absence of Factor Va, on vesicles with low prothrombin affinity. | nih.gov |

| Prothrombin Activation | Bovine FXa | Km (Prothrombin) | 0.04 µM | In the presence of Factor Va, on vesicles with low prothrombin affinity. | nih.gov |

| Prothrombin Activation | Bovine FXa | kcat | 2–4 min⁻¹ | Extrapolated to infinite phospholipid concentration. | nih.gov |

| S-2765 hydrolysis | Human FXa | Km | ~0.1 mM | cryopep.comdiapharma.com | |

| MeOC-Nle-Gly-Arg-pNA hydrolysis | Human FXa | Km | ~0.8 mM | sigmaaldrich.com | |

| SpFXa hydrolysis | Human FXa | Km | 7.8–1000 µM | acs.org | |

| S2765 hydrolysis | Human FXa | Km | 0.04–5.0 mM | acs.org | |

| S-2765 hydrolysis | Human FXa | Specific Activity | 4.4 µkat/µg | Compared to S-2222 (1.5 nkat/µg); indicates relative cleavage efficiency. | diapharma.com |

Substrate Specificity Insights:

Factor Xa demonstrates a defined substrate specificity, primarily cleaving peptide bonds C-terminal to an arginine residue. creative-enzymes.comnih.gov The generally accepted recognition sequence is Ile-Glu(Asp)-Gly-Arg-↓-X, where X can be various amino acids, though proline is typically avoided immediately C-terminal to the arginine. creative-enzymes.comethz.ch While the P1 position (the residue preceding the cleavage site) shows a strong preference for arginine, research has also investigated the enzyme's affinity for residues in the prime-side subsites (P1', P2', P3'). Studies utilizing bovine FXa suggest that the P2' position exhibits the highest selectivity, followed by the P1' position, with minimal selectivity observed at P3'. nih.gov In comparison to other serine proteases such as thrombin, the influence of these prime-side subsites on FXa cleavage specificity appears relatively modest. nih.gov A thorough understanding of these specificity profiles is crucial for the rational design of highly selective synthetic substrates and for the development of targeted FXa inhibitors. nih.govethz.chmdpi.com

Properties

Molecular Formula |

C28H41Cl2N11O7 |

|---|---|

Molecular Weight |

714.6 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[2-[[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride |

InChI |

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m0../s1 |

InChI Key |

SSYLORYZHRLKBF-VSIGASKDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Origin of Product |

United States |

Classification and Characterization of Factor Xa Substrates

Prothrombin (Factor II) Cleavage Sites

The primary natural substrate of Factor Xa is prothrombin (Factor II), a zymogen that is converted into the active enzyme thrombin. This activation is a critical step in the coagulation cascade, leading to the formation of a fibrin (B1330869) clot. Factor Xa cleaves prothrombin at two specific peptide bonds: Arg271-Thr272 and Arg320-Ile321. nih.govresearchgate.net

The cleavage of these two sites can occur via two distinct pathways, largely dependent on the presence of the cofactor Factor Va (FVa). researchgate.netwikipedia.org

In the absence of Factor Va , the initial cleavage typically occurs at the Arg271-Thr272 bond. This cleavage yields two fragments: the inactive intermediate prethrombin-2 and fragment 1-2. nih.govresearchgate.net Subsequently, a second cleavage at the Arg320-Ile321 bond within prethrombin-2 generates active α-thrombin. nih.gov

In the presence of Factor Va , the pathway is altered, and the initial cleavage preferentially occurs at the Arg320-Ile321 bond. researchgate.netnih.gov This produces the intermediate meizothrombin, which is then cleaved at the Arg271-Thr272 bond to form α-thrombin and fragment 1-2. nih.govresearchgate.net The prothrombinase complex, which consists of Factor Xa and its cofactor Factor Va assembled on a phospholipid membrane, significantly enhances the rate of prothrombin activation by approximately 300,000-fold compared to Factor Xa alone. nih.govwikipedia.org

| Cleavage Pathway | Initial Cleavage Site | Intermediate | Final Product | Predominant Condition |

| Pathway 1 | Arg271-Thr272 | Prethrombin-2 | α-Thrombin | Absence of Factor Va |

| Pathway 2 | Arg320-Ile321 | Meizothrombin | α-Thrombin | Presence of Factor Va |

Other Endogenous Protein Substrates and Autolysis Loops

Beyond prothrombin, Factor Xa also proteolytically activates other coagulation factors, participating in feedback loops that amplify the clotting process. These endogenous substrates include Factor V and Factor VIII. nih.govoncohemakey.com The activation of these factors by Factor Xa is a crucial component of the amplification phase of coagulation.

Factor Xa can also cleave and inactivate Factor VIIIa by cleaving it at Arg336 and Lys36 within the A1 subunit. nih.govnih.gov This demonstrates a regulatory role for Factor Xa in modulating the coagulation cascade.

The specificity of Factor Xa for its substrates is influenced by various structural elements, including its autolysis loop (residues 143-154). nih.govacs.org This loop, containing basic residues such as Arg143, Lys147, Arg150, and Arg154, is involved in the recognition of substrates and inhibitors. nih.govacs.org Studies have shown that mutations in these basic residues can affect the interaction of Factor Xa with inhibitors like tissue factor pathway inhibitor (TFPI) and antithrombin, although they appear to be less critical for the interaction with prothrombin in the presence of Factor Va. nih.govacs.org

Molecular Mechanisms of Factor Xa Substrate Recognition and Catalysis

Active Site Architecture and Substrate Binding Pockets

The active site of FXa is located in a cleft between two β-barrel domains and contains the catalytic machinery responsible for peptide bond hydrolysis. nih.gov The recognition and binding of substrates are dictated by the specific architecture of its binding pockets, or subsites.

The substrate specificity of FXa is largely determined by the S1 and S4 subsites. nih.gov The S1 pocket is a deep, narrow cavity that accommodates the P1 residue of the substrate, which is typically an arginine in its natural substrate, prothrombin. proteopedia.org The specificity for arginine is conferred by the presence of an aspartic acid residue (Asp189) at the bottom of the pocket, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain. nih.govproteopedia.org The sides of the S1 pocket are formed by residues including Gly216 and Gly226. proteopedia.org

The S4 subsite is a hydrophobic pocket that contributes significantly to the binding of both substrates and inhibitors. nih.govfrontiersin.org This pocket is formed by the aromatic residues Tyr99, Phe174, and Trp215. nih.govproteopedia.org These residues create an aryl-binding pocket that engages in hydrophobic and cation-pi interactions with the P4 residue of the substrate, such as the isoleucine in prothrombin. proteopedia.org The interaction between the substrate and the S4 pocket is crucial for high-affinity binding. nih.gov

| Subsite | Key Residues | Interacting Substrate Residue (Prothrombin) | Primary Interactions |

| S1 | Asp189, Gly216, Gly226 | Arg15 | Salt bridge, Hydrogen bonding |

| S4 | Tyr99, Phe174, Trp215 | Ile12 | Hydrophobic interactions, Cation-pi interactions |

The catalytic activity of FXa is dependent on a highly conserved catalytic triad (B1167595) of amino acid residues: Asp102, His57, and Ser195. nih.govproteopedia.org This triad functions as a charge-relay system to facilitate the nucleophilic attack on the scissile peptide bond of the substrate. bbk.ac.uknih.gov

The process begins with the His57 residue, acting as a general base, abstracting a proton from the hydroxyl group of Ser195. bbk.ac.ukgonzaga.edu This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the substrate's peptide bond. proteopedia.orggonzaga.edu The Asp102 residue serves to orient the His57 residue correctly and stabilize the positive charge that develops on the histidine imidazole (B134444) ring during the transition state through a hydrogen bond. proteopedia.orgbbk.ac.ukgonzaga.edu

This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate, where the carbonyl oxygen of the substrate carries a negative charge. nih.govgonzaga.edu This negative charge is stabilized by the oxyanion hole, a structural feature composed of the backbone amide hydrogens of Gly193 and Ser195. proteopedia.orgnih.govgonzaga.edu These hydrogen bonds help to lower the activation energy of the reaction. The tetrahedral intermediate then collapses, leading to the cleavage of the peptide bond and the formation of an acyl-enzyme intermediate, with the C-terminal portion of the substrate being released. proteopedia.orggonzaga.edu The subsequent deacylation step, involving a water molecule, regenerates the active enzyme. proteopedia.orggonzaga.edu

Compared to other coagulation proteases like thrombin, the active site of FXa exhibits a degree of "permissiveness" or broader substrate specificity. nih.gov This is partly due to structural differences in the loops surrounding the active site. For instance, FXa lacks the large B-insertion loop present in thrombin, which restricts the P3-binding pocket in the latter. nih.gov Additionally, residue 192 in FXa is a glutamine, similar to trypsin, which contributes to a less restricted P3-binding pocket compared to the glutamic acid at the equivalent position in thrombin. nih.gov This structural feature allows FXa to accommodate a wider range of substrates, including protease-activated receptors (PARs), independent of a secondary binding exosite that is often required for thrombin. nih.gov

Exosite-Mediated Substrate Recognition

In addition to the active site, the interaction of FXa with its macromolecular substrates is critically dependent on exosites, which are surface-binding sites distinct from the catalytic center. nih.govnih.gov These exosites play a crucial role in the assembly of enzymatic complexes and in enhancing substrate affinity and specificity. nih.govnih.gov

The catalytic efficiency of FXa towards its primary substrate, prothrombin, is dramatically enhanced (by over five orders of magnitude) when it assembles into the prothrombinase complex. nih.govnih.gov This complex consists of FXa, its cofactor Factor Va (FVa), calcium ions, and a negatively charged phospholipid membrane surface. nih.govnih.gov

The assembly of the prothrombinase complex is a key regulatory step in coagulation. nih.gov FVa serves as a receptor for FXa on the membrane surface and also interacts with prothrombin. nih.govresearchgate.net Exosite interactions are fundamental to this assembly. Binding of FXa to FVa is thought to induce conformational changes in FXa, which may expose a new binding exosite for prothrombin. nih.govnih.gov The interaction of prothrombin with FVa is also a critical determinant for its recognition by the prothrombinase complex. nih.govnih.gov These exosite-mediated interactions ensure the proper positioning of prothrombin for efficient cleavage by FXa. nih.gov

| Component | Function in Prothrombinase Complex |

| Factor Xa (FXa) | Catalytic subunit; cleaves prothrombin. |

| Factor Va (FVa) | Cofactor; acts as a receptor for FXa and prothrombin, enhancing catalytic efficiency. |

| Calcium Ions | Mediate the binding of FXa and prothrombin to the phospholipid membrane. |

| Phospholipid Membrane | Provides a surface for the assembly of the complex, localizing the components. |

Exosites are major determinants of substrate affinity and binding specificity for FXa, particularly for its macromolecular substrates. nih.gov A "dock-and-lock" mechanism has been proposed where the initial binding of the substrate to an exosite (docking) drives the affinity and specificity of the interaction. nih.gov This initial tethering then facilitates the engagement of the active site with the scissile bond of the substrate (locking), leading to catalysis. nih.gov

This two-step mechanism, involving an initial exosite-driven interaction followed by active site engagement, is a key feature of the recognition of Factor X by the intrinsic Xase complex and the recognition of prothrombin by the prothrombinase complex. nih.govnih.gov For instance, studies have shown that Factor X can bind with high affinity to the intrinsic Xase complex independently of the active site of the enzyme (Factor IXa). nih.gov This highlights that exosite binding is a primary driver of substrate affinity. nih.gov The specificity of FXa is therefore not solely determined by its active site pockets but is significantly influenced by these remote exosite interactions that ensure only the correct physiological substrates are efficiently cleaved. nih.govnih.gov

Conformational Dynamics in Factor Xa-Substrate Interactions

The interaction between Factor Xa (FXa) and its substrates is a dynamic process governed by intricate conformational changes. These changes are essential for both substrate recognition and the catalytic efficiency of the enzyme. The dynamics begin with the activation of the zymogen and continue through the induced conformational shifts upon substrate binding, with specific structural loops playing pivotal roles in the process.

Zymogen-to-Proteinase Transition Effects on Substrate Engagement

The conversion of the inactive zymogen, Factor X, into the active serine protease, Factor Xa, is a critical prerequisite for substrate engagement. This activation process, typically initiated by either the intrinsic (Factor IXa/Factor VIIIa) or extrinsic (Factor VIIa/Tissue Factor) pathway, involves the proteolytic cleavage of the Arg15–Ile16 bond. nih.gov This cleavage unmasks a new N-terminus starting with Ile16, which then moves to form a crucial salt bridge with an internal residue, Asp194. nih.govnih.gov

This intramolecular interaction triggers a significant conformational rearrangement within the "activation domain" of the enzyme. nih.gov This domain encompasses several surface loops, including those that form the S1 specificity pocket and the oxyanion hole, which are essential for catalysis. nih.govresearchgate.net The transition from the zymogen to the protease state properly orders these structures, effectively maturing the active site for competent substrate binding and catalysis. nih.gov Disruption of this transition, for instance through mutations at Ile16 or the adjacent Val17, has been shown to not only impair active site function but also to significantly hinder the formation of binding sites for Na+ and the cofactor Factor Va (FVa), which are allosterically linked to the active site. nih.govresearchgate.net Therefore, the zymogen-to-proteinase transition is fundamental, as it not only forms the catalytic center but also correctly configures exosites required for the assembly of the prothrombinase complex and optimal substrate presentation. nih.govnih.gov

Substrate-Induced Conformational Changes and Binding Modes

The binding of a substrate to the active site of Factor Xa is not a simple "lock and key" event. Instead, it often involves an "induced fit" mechanism, where the initial binding of the substrate triggers further conformational changes in the enzyme's active site. nih.gov This dynamic process optimizes the alignment of the substrate's scissile bond with the catalytic triad (Ser195, His57, Asp102) for efficient hydrolysis. researchgate.net

While the zymogen-to-protease transition establishes the basic architecture of the active site, the flexibility of this region allows for fine-tuning upon substrate engagement. nih.gov In homologous proteases like Factor IXa, the active site can exist in a "relaxed" state in the absence of a substrate, where certain residues may partially obstruct the binding pockets. researchgate.netpnas.org For a substrate to bind productively, it must induce a conformational shift to a "strained" state, which properly forms the substrate-binding subsites. pnas.org For Factor Xa, the binding of substrates and inhibitors into the active site cleft can cause subtle but significant adjustments in the surrounding loops, ensuring a snug fit and stabilizing the transition state of the reaction. This plasticity is crucial for accommodating different substrates and for the high catalytic efficiency of the enzyme. nih.gov

Role of Specific Loops (e.g., 185-189 loop, 99-loop) in Substrate Binding

Specific flexible loops on the surface of the FXa catalytic domain are critical for substrate recognition, binding, and allosteric regulation.

The 185-189 loop is located adjacent to the S1 specificity pocket, which is responsible for recognizing the P1 arginine residue of the substrate. researchgate.netnih.gov This loop contains several charged residues, including Asp185, Lys186, and Glu188, that are exposed to the solvent. nih.govnactem.ac.uk These residues play a significant role in the catalytic function of FXa. nih.gov Mutational studies have demonstrated that neutralizing the charges of these residues can dramatically impair catalytic activity. For instance, mutating Lys186 to alanine (B10760859) (K186A) results in a 20- to 50-fold reduction in activity towards various substrates. nih.gov This loop is also energetically linked to the Na+ binding site and the Factor Va binding site, indicating its role in allosteric regulation of enzyme function. nih.govnactem.ac.ukpnas.org

The 99-loop (also known as the c99-loop) is a key determinant of substrate specificity, particularly at the S2 and S4 subsites. embopress.orgmdpi.com In Factor Xa, this loop contains Tyr99, whose large side chain protrudes into and effectively blocks the S2 pocket. pnas.org This steric hindrance explains the strong preference of Factor Xa for small residues, like glycine (B1666218), at the P2 position of its substrates. embopress.orgpnas.org The 99-loop, in conjunction with residues Trp215 and Phe174, forms an aryl-binding site that contributes to the specific recognition of certain inhibitors and substrates. pnas.org The conformation of this loop is a major distinguishing feature between Factor Xa and the less active Factor IXa, highlighting its critical role in determining the high catalytic efficiency and substrate selectivity of Factor Xa. embopress.org

Table 1: Effect of Mutations in the 185-189 Loop on Factor Xa Catalytic Activity Data derived from kinetic studies on synthetic and natural substrates. nih.gov

| Mutation | Residue Change | Effect on Catalytic Activity | Impact on Na+ Affinity |

| D185A | Asp185 → Ala | ~2-fold impairment | ~2-fold impairment |

| K186A | Lys186 → Ala | ~20-50-fold impairment | Dramatically impaired |

| E188A | Glu188 → Ala | Normal activity | Not significantly altered |

Kinetic Analysis of Factor Xa Substrate Interactions

Methodologies for Reaction Rate Determination

Several methodologies are employed to determine the rate of FXa-catalyzed reactions. These techniques primarily rely on detecting the product of the substrate cleavage in real-time.

Spectrophotometric methods, specifically chromogenic assays, are widely used to measure FXa activity. These assays utilize synthetic peptide substrates that are covalently linked to a chromophore, most commonly p-nitroaniline (pNA). When FXa cleaves the peptide bond, the pNA is released, resulting in a measurable change in absorbance at a specific wavelength, typically 405 nm. The rate of the reaction is directly proportional to the rate of increase in absorbance.

The selection of the peptide sequence in the chromogenic substrate is crucial for specificity. Substrates with an amino acid sequence that mimics the natural cleavage site of FXa in prothrombin are preferred. For instance, substrates containing an Arginine (Arg) at the P1 position and a Glycine (B1666218) (Gly) at the P2 position are often identified as optimal for FXa. nih.gov Commercially available chromogenic substrates for FXa include S-2222 and S-2765. chromogenicsubstrates.comnih.govnih.govchromogenicsubstrates.com

The following table summarizes kinetic data for some common chromogenic substrates used in FXa assays:

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|

| S-2222 | Data Not Available | Data Not Available | Data Not Available | chromogenicsubstrates.comnih.govnih.gov |

| S-2765 | Data Not Available | Data Not Available | 4.4 (µkat/µg) | chromogenicsubstrates.comchromogenicsubstrates.com |

| Peptide p-nitroanilides (various) | >100 | Data Not Available | 1.5 x 101 to 2 x 106 | nih.gov |

Fluorometric approaches, or fluorogenic assays, offer a highly sensitive alternative to chromogenic assays. These assays employ synthetic substrates that link a peptide sequence to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 6-amino-1-naphthalene-sulfonamide (ANSN). nih.gov Upon cleavage of the peptide by FXa, the fluorophore is released, leading to an increase in fluorescence intensity. The rate of the reaction is determined by monitoring this increase over time.

Fluorogenic assays are particularly advantageous for high-throughput screening and for measuring low levels of FXa activity due to their enhanced sensitivity. The design of the peptide sequence remains a critical factor for ensuring specificity for FXa. For example, a quenched fluorescent substrate, Abz-VMIAALPRTMFIQ-EDDnp, was developed based on the reactive site of a Factor Xa inhibitor and demonstrated significantly higher catalytic efficiency compared to the commonly used Boc-Ile-Glu-Gly-Arg-AMC. researchgate.net

Below is a table with kinetic parameters for selected fluorogenic FXa substrates:

| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|---|

| Boc-Ile-Glu-Gly-Arg-AMC | Data Not Available | Data Not Available | Data Not Available | researchgate.net |

| Abz-VMIAALPRTMFIQ-EDDnp | Data Not Available | Data Not Available | 4.3 x 107 | researchgate.net |

| Mes-D-LGR-ANSN(C2H5)2 (SN-7) | Data Not Available | Data Not Available | Data Not Available | nih.gov |

| methylsulfonyl-D-cyclohexylalanyl-glycyl-arginine-7-amino-4-methylcoumarin acetate (B1210297) (Pefafluor FXa) | Data Not Available | Data Not Available | Data Not Available | nih.gov |

A more specialized technique for investigating FXa-substrate interactions involves the use of substrate phage display in combination with a quantitative Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the screening of a large library of peptide sequences displayed on the surface of bacteriophages to identify optimal substrates for FXa.

The kinetic analysis is performed by incubating FXa with the substrate-displaying phages. The reaction is stopped at various time points, and the amount of cleaved phage substrate is quantified using an ELISA. This assay typically involves capturing the uncleaved phages and detecting them with an antibody conjugate. This approach is particularly powerful for detailed mapping of the substrate specificity of the enzyme's active site.

Determination of Kinetic Parameters

The data obtained from the rate determination methodologies are used to calculate key kinetic parameters that characterize the interaction between FXa and its substrate.

The interaction between FXa and its substrates is often described by the Michaelis-Menten model. This model yields two important parameters: the Michaelis constant (KM) and the catalytic constant (kcat).

KM (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower KM value indicates a higher affinity. For many peptide p-nitroanilide substrates, the KM values for FXa hydrolysis are greater than 100 µM. nih.gov

kcat (Catalytic Constant or Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's maximum catalytic activity.

The catalytic efficiency, also known as the specificity constant, is represented by the ratio kcat/KM. This value is a second-order rate constant that provides a measure of how efficiently an enzyme converts a substrate into a product. It takes into account both the affinity of the enzyme for the substrate (KM) and its turnover rate (kcat). A higher kcat/KM value signifies a more efficient enzymatic reaction.

The catalytic efficiency is a crucial parameter for comparing the specificity of an enzyme for different substrates. For instance, studies have shown that for peptide p-nitroanilides, the kcat/KM for Factor Xa can range from 1.5 x 10¹ to 2 x 10⁶ M⁻¹s⁻¹. nih.gov A quenched fluorescent substrate, Abz-VMIAALPRTMFIQ-EDDnp, exhibited a remarkably high catalytic efficiency of 4.3 x 10⁷ M⁻¹s⁻¹. researchgate.net Research has also revealed that while Glycine at the P2 position is common in FXa substrates, a Phenylalanine at this position can result in a slightly faster cleavage. nih.gov The ratio of kcat/KM values for the most to the least favorable side chain at the P2 position for FXa is 289. nih.gov

Pseudo-First Order Rate Constant Determination

In the study of enzyme kinetics, the determination of the pseudo-first-order rate constant is a valuable technique, particularly when analyzing reactions involving multiple reactants. amazonaws.comutexas.edulibretexts.org This approach simplifies the kinetic analysis by manipulating the experimental conditions such that the concentration of one reactant is in large excess relative to the others. amazonaws.comutexas.edu Consequently, the concentration of the excess reactant remains effectively constant throughout the course of the reaction, allowing the reaction rate to be primarily dependent on the concentration of the limiting reactant. amazonaws.comutexas.edu

For the hydrolysis of a substrate by FXa, if the substrate concentration is significantly lower than the Michaelis constant (Km), the reaction kinetics can be treated as a pseudo-first-order reaction. nih.gov The observed rate constant (kobs) under these conditions is directly proportional to the catalytic efficiency (kcat/Km) of the enzyme, assuming the enzyme concentration is constant. nih.gov This relationship allows for the determination of the pseudo-first-order rate constant by monitoring the change in substrate or product concentration over time.

For instance, in the inhibition of FXa by antithrombin complexed with heparin, the pseudo-first-order rate constant can be determined. In the presence of 2.5 mM Ca2+, the inhibition of FXa by an antithrombin-heparin complex showed a saturable dependence on the inhibitor concentration, indicating the formation of an intermediate complex. nih.govacs.org

Influence of Cofactors and Environmental Factors on Kinetics

The catalytic activity of Factor Xa is profoundly influenced by the presence of cofactors, such as Factor Va and phospholipid membranes, as well as environmental factors like calcium ion concentration. These elements work in concert to significantly enhance the efficiency of substrate hydrolysis.

The assembly of the prothrombinase complex, consisting of FXa, FVa, and a phospholipid surface, leads to a dramatic increase in the catalytic efficiency of FXa. wikipedia.org This enhancement is attributed to both a decrease in the apparent Km for the substrate and a substantial increase in the kcat. On its own, Factor Xa is a relatively inefficient enzyme for prothrombin activation. wikipedia.org However, when assembled into the prothrombinase complex, its catalytic efficiency is increased by approximately 300,000-fold. wikipedia.org

The phospholipid membrane serves to localize the enzyme and substrate, effectively increasing their local concentrations and facilitating their interaction. nih.govdocumentsdelivered.com Factor Va, in turn, interacts with both FXa and prothrombin, optimizing the presentation of the substrate to the enzyme's active site. nih.gov Studies have shown that in the absence of FVa, the Km for prothrombin increases proportionally with the phospholipid concentration. nih.gov Conversely, the presence of FVa can drastically lower the Km for prothrombin, especially with phospholipid vesicles that have a low affinity for the substrate. nih.gov For example, with vesicles composed of 20 mol % phosphatidylglycerol and 80 mol % phosphatidylcholine, the Km for prothrombin was 2.2 µM in the absence of FVa, but this value dropped to 0.04 µM when FVa was present. nih.gov

| Condition | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|

| Prothrombin (saturating Factor Va, no phospholipid) | 9.0 ± 0.4 | 31 ± 1 | nih.gov |

| Fragment 1.2-prethrombin-2 (saturating Factor Va, no phospholipid) | 5.4 ± 0.4 | 13 ± 2 | nih.gov |

| Meizothrombin (saturating Factor Va, no phospholipid) | 3.6 ± 0.3 | 51 ± 5 | nih.gov |

Calcium ions are indispensable for the structural integrity and functional activity of the prothrombinase complex. nih.gov Ca2+ mediates the binding of both FXa and prothrombin to the negatively charged phospholipid membrane through their γ-carboxyglutamic acid (Gla) domains. nih.gov The binding of calcium ions to these domains induces conformational changes that are essential for their proper interaction with the membrane surface.

Kinetic studies have demonstrated a cooperative effect of Ca2+ on the rate of prothrombin activation by FXa in the presence of phospholipids (B1166683), with a Hill coefficient of 3.1, indicating positive cooperativity. nih.gov The concentration of Ca2+ required to achieve 50% of the maximum velocity (K0.5) was found to be 2.3 mM. nih.gov Furthermore, calcium ions have been shown to enhance the heparin-catalyzed inhibition of FXa by antithrombin by promoting the formation of a ternary bridging complex. nih.govacs.org In the presence of 2.5 mM Ca2+, the interaction between an antithrombin-heparin complex and FXa led to the formation of an intermediate encounter complex with a dissociation constant of approximately 90 nM. nih.govacs.org

Recent research has revealed that Factor Xa activity can be allosterically regulated through dimerization. In the presence of soluble phosphatidylserine (B164497) (PS) and calcium ions, human and bovine FXa can form dimers. nih.gov This dimerization has a profound inhibitory effect on the proteolytic activity of FXa towards its natural substrate, prothrombin, reducing its activity by 106- to 107-fold. nih.gov This dramatic decrease in activity is primarily attributed to a substantial reduction in the kcat, while the amidolytic activity towards a small synthetic substrate is largely unaffected, suggesting that the active site is not blocked. nih.gov

The formation of the FXa dimer and the assembly of the prothrombinase complex are competitive processes. researchgate.netresearchgate.net Factor Va must compete with the FXa dimer to form the active Xa-Va complex on the membrane surface. researchgate.netresearchgate.net The dimerization of FXa is highly sensitive to the Ca2+ concentration, with a sharp transition occurring around physiological plasma calcium levels. researchgate.net Below a certain Ca2+ concentration, membrane binding activates FXa, while at higher concentrations, it leads to the formation of the inactive dimer. researchgate.net This suggests a potential regulatory mechanism where FXa activity is modulated by its oligomeric state in response to local calcium concentrations.

| FXa State | Relative Activity towards Prothrombin | Primary Kinetic Effect | Reference |

|---|---|---|---|

| Monomer | 1 | - | nih.gov |

| Dimer | 10-6 - 10-7 | Decrease in kcat | nih.gov |

Solvent kinetic isotope effects (KSIEs) are a powerful tool for probing the mechanism of enzyme-catalyzed reactions by substituting water (H2O) with deuterium (B1214612) oxide (D2O). nih.govnih.govmdpi.comsemanticscholar.orgchem-station.com The observed KSIE can provide insights into the nature of the rate-determining step of the reaction.

For the FXa-catalyzed activation of prothrombin, the KSIE values vary depending on the reaction conditions. In the presence of FVa and phospholipid vesicles and at low substrate concentrations (0.2 Km), the KSIE is slightly inverse (0.82–0.93). nih.govnih.govscispace.com This inverse effect suggests that the rate-determining step is the association of the enzyme-prothrombin assembly, rather than the chemical transformation itself. nih.govnih.govscispace.com

However, at high prothrombin concentrations (>5 Km) and with a 1:1 ratio of FXa to FVa, the KSIE becomes normal (1.6 ± 0.3). nih.govscispace.com Interestingly, when the FXa:FVa ratio is 1:4, the KSIE becomes increasingly inverse (0.30 ± 0.05 and 0.19 ± 0.04) with increasing FXa and substrate concentrations. nih.govscispace.com This indicates that the rate-determining step can shift under different conditions, but the chemical cleavage step is not the limiting factor under any of the tested circumstances. nih.govscispace.com

In contrast, the hydrolysis of small chromogenic substrates like N-α-Z-D-Arg-Gly-Arg-pNA by FXa shows a KSIE consistent with the formation of two-proton bridges in the transition state, suggesting that the cleavage of the C-N bond and the departure of the leaving group are likely the rate-determining steps in these reactions. nih.gov

| Condition | Substrate Concentration | KSIE (kH2O/kD2O) | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|

| FXa, FVa, Phospholipids | 0.2 Km | 0.82 - 0.93 | Enzyme-substrate association | nih.govnih.govscispace.com |

| FXa:FVa = 1:1 | > 5 Km | 1.6 ± 0.3 | Shift towards chemical step | nih.govscispace.com |

| FXa:FVa = 1:4 | > 5 Km | 0.19 - 0.30 | Physical steps (e.g., conformational changes) | nih.govscispace.com |

Structural Biology and Computational Modeling of Factor Xa Substrate Complexes

X-ray Crystallography Studies of Factor Xa-Ligand Interactions

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of FXa, both in its unbound state and in complex with various ligands, including inhibitors and substrate fragments. These studies have revealed the detailed topography of FXa's active site and exosites, offering critical insights into substrate recognition and binding.

Elucidation of Active Site and Exosite Topography

The active site of FXa, a serine protease, is characterized by a catalytic triad (B1167595) consisting of Histidine 57 (His57), Aspartic Acid 102 (Asp102), and Serine 195 (Ser195). Surrounding this catalytic core are several substrate-binding pockets, primarily designated as S1, S2, S3, and S4, which confer specificity. The S1 pocket is a narrow cleft with Asp189 at its base, forming crucial interactions with basic residues of substrates, such as the Arg15 of prothrombin. It is further defined by residues like Tyr228 and Ser195, with selectivity influenced by Asp189, Gly216, and Gly226. The S2 pocket is described as small, shallow, and poorly defined, often merging with the S4 pocket. The S3 pocket is located on the rim of the S1 pocket and is largely exposed to the solvent. The S4 pocket is a more extensive, hydrophobic region formed by aromatic residues Tyr99, Phe174, and Trp215, featuring distinct sub-regions: a "hydrophobic box," a "cationic hole" (formed by Glu97 and Lys96), and a "water site". This pocket is capable of accommodating aryl groups and engaging in cation-pi interactions.

Beyond the active site, FXa possesses exosites that play vital roles in substrate recognition and cofactor binding. Exosite I, characterized by basic amino acids, is involved in interactions with various partners, including the cofactor Factor Va (FVa). Exosite II is also critical for the recognition of prothrombin (ProT) and for the interaction with FVa. Specific residues identified in FXa's exosites involved in FVa binding include Arg93, Lys96, Arg125, Arg165, Lys169, Lys236, and Arg240.

Structural Analysis of Substrate Binding Modes and Conformational Changes

The natural substrate of FXa, prothrombin, is cleaved at specific arginine residues (Arg320 and Arg271) to initiate the generation of thrombin. Structural studies reveal that the Arg15 residue of prothrombin fits into the S1 pocket of FXa, while Gly14 occupies the S2 pocket, and Ile12 interacts with the S4 pocket. The efficiency of prothrombin activation is dramatically enhanced by the prothrombinase complex, which includes FXa, FVa, calcium ions, and phospholipids (B1166683). The binding of FVa to FXa's exosites is essential for this potentiation.

Crystallographic data indicate that FXa can undergo conformational adjustments upon ligand binding, a phenomenon known as induced fit. For instance, the residues forming the S4 pocket can exhibit variations depending on the bound ligand. While a canonical anti-parallel β-strand conformation for substrate-enzyme complexes has been a long-standing hypothesis, research suggests that the binding modes of substrates can be sequence-dependent, implying an ensemble of interactions rather than a single fixed conformation. Inhibitors often adopt an L-shaped conformation, simultaneously engaging the S1 and S4 pockets. Selectivity between FXa and related proteases like trypsin can be attributed to subtle differences in these binding pockets; for example, Apixaban's OCH3 group fits into FXa's S1 pocket due to the presence of Ala190, whereas the larger Ser190 in trypsin prevents this interaction. Furthermore, FXa can form dimers, a process influenced by calcium ions and phosphatidylserine (B164497), which alters its structure and significantly reduces its activity against prothrombin, though not against synthetic substrates. The linker regions within prothrombin itself also play a crucial role in presenting cleavage sites to FXa and influencing conformational plasticity during activation.

Data Table 1: Key Residues in Factor Xa Binding Pockets

| Key Residues | Primary Interaction Type | |

| S1 | Asp189, Gly216, Gly226, Tyr228, Ser195 | Accommodates basic residues (e.g., Arg), anionic interactions |

| S2 | (Shallow, merges with S4) | Limited specificity |

| S3 | (On rim of S1, solvent-exposed) | Exposed to solvent |

| S4 | Tyr99, Phe174, Trp215, Glu97, Lys96, Thr98 | Hydrophobic interactions, cation-pi, hydrogen bonding |

Data Table 2: Prothrombin Cleavage Sites and FXa Binding Interactions

| Prothrombin Residue | FXa Binding Pocket | FXa Residue Interaction |

| Arg15 | S1 | Asp189, Gly216, Gly226 |

| Gly14 | S2 | (Interactions not detailed) |

| Ile12 | S4 | Tyr99, Phe174, Trp215 |

Data Table 3: Factor Xa Exosite Residues and Their Functions

| Exosite | Key Residues | Interaction Partner/Function |

| Exosite I | Lys21, 106, 107; Arg62, 68, 70, 73 (analogous) | Factor Va binding, substrate interaction (e.g., fibrinogen) |

| Exosite II | Arg93, Lys96, Arg125, Arg165, Lys169, Lys236, Arg240 | Factor Va binding, Prothrombin recognition, Heparin binding |

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations offer a powerful complement to static crystallographic data, providing insights into the dynamic behavior of FXa and its interactions with substrates. These simulations allow researchers to explore the flexibility of binding sites, the transient encounter complexes formed during substrate binding, and the conformational changes that occur during the enzymatic process.

Simulating Enzyme-Substrate Encounter Complexes and Protein-Protein Interactions

MD simulations have been employed to model the initial stages of enzyme-substrate recognition, including the formation of encounter complexes. By simulating the dynamic trajectories of FXa and its substrates, researchers can investigate the pathways leading to productive binding. For instance, simulations can explore how the prothrombinase complex, involving FXa and FVa, facilitates the interaction with prothrombin, highlighting the role of exosites in guiding the substrate towards the active site. Studies investigating protein-protein interactions within the coagulation cascade can also shed light on how FXa engages with cofactors like FVa, which is crucial for its prothrombin-activating function. These simulations can reveal the dynamic nature of these interfaces and the conformational rearrangements that occur upon complex formation.

Analyzing Conformational Flexibility and Dynamics of Binding Sites

The active site and exosites of FXa are not rigid structures; they exhibit intrinsic flexibility that is crucial for substrate recognition and binding affinity. MD simulations can capture this dynamic behavior, revealing how binding pockets adapt to different ligands. For example, simulations can illustrate how specific residues within the S4 pocket, such as Tyr99 and Phe174, can shift or reorient to accommodate various substrate features. Studies have also explored the role of water molecules within the active site, noting that their displacement by ligands can contribute significantly to binding free energy. Furthermore, MD simulations can capture ligand-induced conformational changes, such as the induced-fit mechanism where the enzyme adjusts its active site to optimize binding. The flexibility of the light chain of FXa, which is involved in membrane binding, has also been studied using MD, revealing significant fluctuations in aqueous solution that are distinct from its membrane-bound state.

Data Table 4: Molecular Dynamics Simulation Insights into FXa Binding

| Aspect Studied | Simulation Focus | Key Findings |

| Enzyme-Substrate Encounter | Modeling initial binding steps, complex formation | Revealed pathways for substrate recognition; highlighted role of exosites in guiding prothrombin to FXa in the prothrombinase complex. |

| Cofactor Interaction (FVa) | Dynamic interactions between FXa and FVa | Demonstrated that FVa binding to FXa exosites is critical for enhanced prothrombin activation. |

| Binding Site Flexibility | Dynamics of S1, S4 pockets, and surrounding residues | Showed flexibility in S4 pocket residues (Tyr99, Phe174) allowing accommodation of different ligands; illustrated induced-fit mechanisms upon ligand binding. |

| Role of Water Molecules | Hydration patterns in the active site | Identified hydration sites and suggested displacement of active site water by ligands contributes to binding energy. |

| FXa Dimerization | Conformational changes upon Ca2+/C6PS-induced dimerization | Indicated dimerization leads to conformational changes and reduced activity towards prothrombin, but not synthetic substrates. |

| FXa Light Chain Dynamics | Flexibility in aqueous solution vs. membrane-bound state | Highlighted significant fluctuations of the light chain in solution, distinct from its membrane-associated conformation. |

Computational Approaches for Specificity Prediction

Computational methodologies play a pivotal role in deciphering the specificity of FXa for its substrates and in the design of novel, potent inhibitors. These approaches integrate structural information with physicochemical properties and advanced algorithms to predict binding affinities and cleavage events with increasing accuracy.

Computational Approaches for Specificity Prediction

Machine Learning (ML) and Phage Display: Machine learning algorithms, including Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs), are powerful tools for predicting FXa substrate sites. By training these algorithms on high-throughput experimental data, such as that generated from substrate phage display and quantitative enzyme-linked immunosorbent assays (ELISA), researchers can develop robust predictors of FXa specificity. These methods excel at identifying complex relationships between substrate sequences and enzymatic recognition, enabling the prediction of cleavage sites within entire proteomes. Techniques like bootstrap aggregation ("bagging") and data resampling are employed to address challenges posed by imbalanced datasets, which are common in protease specificity studies. The success of these approaches has been demonstrated by the development of web servers, such as http://asqa.iis.sinica.edu.tw/fXaWeb/, which facilitate the scanning of protein sequences for potential FXa cleavage sites.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: QSAR modeling, often synergistically used with molecular docking, is widely applied to predict the inhibitory activity of FXa inhibitors, typically quantified by parameters like IC50. Molecular docking simulates the binding of potential inhibitors into the FXa active site, analyzing energy interactions and elucidating key binding relationships. Comparative studies have shown that SVM-based QSAR models often outperform those derived from methods like Genetic Algorithms with Multiple Linear Regressions (GA-MLR) in predicting FXa inhibitor potency. Molecular docking alone can identify potential inhibitors by assessing their fit within the FXa binding site, achieving notable prediction accuracies. Furthermore, the development of tailored scoring functions, which consider both the binding site topology and the ligand's properties, can significantly enhance the prediction of binding affinities.

Integration of Diverse Computational Techniques: The most effective predictive models often arise from the integration of multiple computational approaches. Combining molecular docking with QSAR, molecular dynamics simulations, and other techniques provides a more comprehensive understanding of ligand-protein interactions, leading to improved prediction accuracy and guiding the design of novel inhibitors. For instance, molecular fields derived from docked poses can serve as a blueprint for designing new inhibitor libraries. The performance of these predictive models can be further optimized by utilizing larger and more diverse datasets, including a substantial number of non-inhibitors, and by employing feature selection methods like recursive feature elimination (RFE). Tools such as "PoPS" offer novel ways to build protease specificity models from various experimental data or expert knowledge, allowing for predictions across different substrates and proteomes.

Data Table 5: Computational Methods for FXa Specificity Prediction

| Methodology | Application | Key Findings/Tools | References |

| Machine Learning (ML) | Substrate specificity prediction, site identification | ANNs, SVMs, Phage Display data, bootstrap aggregation; Web server (http://asqa.iis.sinica.edu.tw/fXaWeb/) | |

| Quantitative Structure-Activity Relationship (QSAR) | Inhibitor activity prediction (IC50) | GA-MLR, SVM, Topomer CoMFA; SVM superior to GA-MLR for FXa inhibitors | |

| Molecular Docking | Ligand binding pose, interaction analysis, hit identification | GOLD, Glide XP, FTDOCK; predicts fit and energy interactions; ~80% accuracy for inhibitors | |

| Integrated Approaches | Enhanced prediction accuracy, inhibitor design | Docking + QSAR + Molecular Dynamics; molecular fields guide library design; RFE for feature selection | |

| Protease Specificity Modeling Tools | Predicting cleavage sites in substrates | PoPS tool; builds models from experimental data/expert knowledge; applicable to single substrates or proteomes |

List of Compound Names Mentioned:

Gabexate mesylate

Edoxaban

Betrixaban

FX-2212a

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups) necessary for molecular recognition and binding to a biological target patsnap.comacs.org. In the context of FXa, pharmacophore models are derived from known inhibitors or experimentally determined substrate cleavage sites to guide the design of novel, potent, and selective inhibitors.

The active site of FXa is characterized by distinct sub-pockets, notably the S1 and S4 pockets, which are crucial for substrate and inhibitor binding proteopedia.orgremedypublications.comnih.govfrontiersin.org. The S1 pocket, a deep and largely hydrophobic cavity, is critical for selectivity and is formed by residues such as Asp189, Ser195, and Tyr228, accommodating positively charged residues like arginine found in natural substrates proteopedia.orgnih.govfrontiersin.org. The S4 pocket, also highly hydrophobic, is defined by Tyr99, Phe174, and Trp215, and is important for accommodating aromatic or bulky hydrophobic groups proteopedia.orgnih.govfrontiersin.org. Ligand-based pharmacophore models, often developed from structural data of FXa complexed with inhibitors, capture these critical interaction points patsnap.comacs.orgnih.gov. These models can then be used in virtual screening campaigns to identify new chemical scaffolds with similar pharmacophoric properties, facilitating the discovery of potential FXa inhibitors researchgate.netpatsnap.com. Research has shown that pharmacophore hypotheses developed for FXa inhibitors can differ significantly from those for related proteases like Factor IXa, underscoring the importance of specific feature mapping for selectivity mdpi.com.

Table 1: Key Pharmacophoric Features of Factor Xa Binding Pockets

| Binding Pocket | Key Amino Acid Residues | Pharmacophoric Features Required for Binding | Interaction Type Examples |

| S1 | Asp189, Ser195, Tyr228, Gln192, Gly216 | Positive Ionizable, Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic | Salt bridge with Asp189; H-bonds with Gln192, Gly216; accommodates basic residues (e.g., Arg) proteopedia.orgnih.govfrontiersin.org |

| S4 | Tyr99, Phe174, Trp215 | Hydrophobic | Accommodates hydrophobic side chains (e.g., Ile) proteopedia.orgnih.govfrontiersin.org |

| S2 | 90s loop (adjacent to His57) | Small, shallow pocket | Less specific, merges with other pockets proteopedia.orgnih.gov |

| S3 | Rim of S1 pocket | Exposed to solvent | Little specificity proteopedia.orgnih.gov |

Pharmacophore models derived from structure-based approaches, utilizing co-crystal structures of FXa with known inhibitors like DX-9065a or FXV-673, have identified features such as hydrophobic groups, hydrogen bond donors and acceptors, and positive ionizable groups as essential for potent inhibition acs.orgacs.orgpnas.orgresearchgate.net. These models are instrumental in guiding the rational design of small molecules that can effectively occupy the FXa active site, thereby blocking substrate access and enzymatic activity patsnap.comacs.orgfrontiersin.org.

Protein-Protein Docking and Interaction Analysis

Factor Xa's physiological function involves complex interactions with other proteins, most notably its natural substrate, prothrombin, and its cofactor, Factor Va, within the prothrombinase complex wikidoc.orgpatsnap.comproteopedia.orgnih.govorthobullets.com. Protein-protein docking and interaction analysis are computational methods used to predict and understand how these macromolecular partners assemble and interact.

The formation of the prothrombinase complex on a phospholipid membrane surface is crucial for the efficient activation of prothrombin by FXa nih.govorthobullets.com. In this complex, Factor Va acts as a scaffold, binding both FXa and prothrombin, and orienting prothrombin to present its cleavage sites to FXa's active site nih.govorthobullets.comashpublications.org. Studies have employed protein-protein docking simulations to model the ternary complex, revealing key interaction interfaces nih.govnih.gov. For instance, models suggest that prothrombin docks onto Factor Va via its A1 and A2 domains, with the a1-loop of Factor Va playing a critical role in presenting Arg320 of prothrombin for initial cleavage by FXa ashpublications.org. Interaction analysis has also identified that the 140s loop of Factor VIIa interacts with the β-strand B2 region of FXa in the extrinsic pathway complex nih.gov.

Furthermore, research indicates that substrate recognition by FXa is not solely dependent on the active site but also involves exosites, which are regions on the enzyme surface distant from the catalytic site that interact with parts of the substrate away from the scissile bond nih.govorthobullets.com. Computational models suggest that an "ensemble of binding modes" may be necessary to fully account for the sequence-dependent specificity of FXa towards its substrates, rather than a single canonical binding conformation nih.gov. These analyses help elucidate the multi-step recognition process, where initial binding to exosites can lead to conformational changes that optimize the presentation of the cleavage site to the active site nih.govashpublications.org.

Table 2: Protein-Protein Interactions Involving Factor Xa Studied via Computational Modeling

| Interaction Partner | Context / Complex | Key Interacting Regions / Residues (FXa) | Key Interacting Regions / Residues (Partner) | Computational Methods Used | Key Findings / Significance |

| Prothrombin | Prothrombinase Complex | Active site, Exosite regions | A1, A2 domains, a1-loop (FVa), cleavage sites (Arg320, Arg271) | Protein-protein docking, Molecular dynamics, PEGylation studies | Prothrombin docks onto FVa to present cleavage sites to FXa; ensemble of binding modes observed nih.govnih.govorthobullets.comashpublications.org |

| Factor Va | Prothrombinase Complex | A2 domain (e.g., A2T, Arg506 region) | Various domains (A1, A2, A3, C1, C2) | Protein-protein docking, Molecular dynamics, Mutagenesis studies | FVa acts as a scaffold, binding FXa and enhancing its catalytic activity towards prothrombin nih.govorthobullets.com |

| Factor VIIa | Extrinsic Tenase Complex | β-strand B2 region, Sodium-binding domain | 140s loop, helical-hydrophobic stack region | Protein-protein docking, Molecular dynamics | FVIIa 140s loop interacts with FXa; models explain experimental mutagenesis data nih.gov |

These computational approaches are vital for dissecting the complex molecular recognition events that govern FXa's function. By understanding these interactions at an atomic level, researchers can better design inhibitors that target specific binding modes or disrupt critical protein-protein interfaces, leading to more effective antithrombotic therapies.

Compound List:

Apixaban

Betrixaban

DX-9065a

Edoxaban

Eribaxaban

Factor Va

Factor VIIa

Factor IXa

Letaxaban

Prothrombin

Rivaroxaban

RPR200095

Pseutarin C

Thrombin

Tissue Factor (TF)

ZK-807834 (CI-1031)

FX-2212

FXV-673

Mca-RPKPVE-Nval-WRK(Dnp)-NH2

Rational Design and Engineering of Factor Xa Substrates

Principles of Peptide Substrate Design

The foundation of designing effective FXa substrates lies in understanding the specific interactions between the peptide and the enzyme's active site. This involves mapping the preferences of the S1-S4 subsites of FXa for corresponding P1-P4 residues of the substrate.

Factor Xa, a serine protease, demonstrates distinct preferences for the amino acid residues at the positions flanking the scissile bond of its substrate. The enzyme's active site contains pockets (S-sites) that accommodate the side chains of the amino acid residues (P-sites) of the substrate. The natural cleavage sites for FXa in prothrombin are after the arginine (Arg) residue in the sequences Ile-Glu-Gly-Arg (P4-P1) and Ile-Asp-Gly-Arg (P4-P1). acs.org

Early research identified that the most effective substrates for Factor Xa typically feature an arginine residue at the P1 position, which fits into the deep, negatively charged S1 pocket of the enzyme. oup.com Glycine (B1666218) (Gly) is often found at the P2 position in natural substrates. oup.com However, comprehensive studies using techniques like positional scanning have revealed a more nuanced picture of FXa's preferences. acs.orgnih.gov

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a powerful tool for rapidly determining the substrate specificity of proteases. researchgate.netnih.gov This method involves creating libraries of peptides where one position is fixed with a specific amino acid, while the other positions contain a mixture of all other amino acids. nih.govfrontiersin.org By screening the enzyme's activity against these libraries, the optimal amino acid for each position (P4, P3, P2, P1, etc.) can be systematically identified. researchgate.netfrontiersin.org

Studies investigating the specificity of FXa's catalytic groove have shown that while Arg is strongly preferred at P1, the preferences at other positions are surprisingly limited, especially when compared to a highly selective protease like thrombin. nih.gov For instance, at the P2 position, while glycine is effective, peptides with phenylalanine were found to be cleaved slightly faster in some assays. nih.gov This indicates a degree of flexibility in the S2 pocket. Similarly, the P3 position is quite tolerant, with Arg and Glutamine (Gln) showing significantly high occurrence frequencies in cleavable substrate sequences identified through phage display. acs.org The P4 subsite (aryl-binding site) can accommodate the P4 residue, as in the canonical conformation, but computational models suggest it can also bind the side chains of P3 or even P2 residues, explaining the enzyme's permissiveness. acs.org

Table 1: Summary of Factor Xa Amino Acid Residue Preferences at P4-P1 Positions

| Substrate Position | Preferred/Tolerated Residues | Notes |

| P1 | Arginine (Arg) | Strongly preferred; fits into the S1 specificity pocket. Lysine is a much poorer substitute. oup.com |

| P2 | Glycine (Gly), Phenylalanine (Phe) | Natural substrates often contain Gly. However, synthetic substrate studies show Phe can be equally or more effective, indicating tolerance for bulky side chains. acs.orgnih.gov |

| P3 | Glutamine (Gln), Arginine (Arg), Isoleucine (Ile) | The P3 position is generally tolerant of various residues. Gln and Arg were overrepresented in phage display screens. acs.org |

| P4 | Isoleucine (Ile), Proline (Pro) | The S4 pocket (aryl-binding site) shows flexibility and can interact with P4, P3, or even P2 residues depending on the overall substrate sequence. acs.org |

To overcome the limitations of the 20 canonical amino acids, non-canonical amino acids (ncAAs) are increasingly incorporated into peptide substrates. nih.govscite.ai These synthetic amino acids offer novel side-chain functionalities, altered backbones, and different stereochemistry, which can be leveraged to enhance substrate performance. scite.ai One of the primary advantages of using ncAAs is the increased stability of the peptide substrate against degradation by other proteases, which is crucial for assays in complex biological fluids like plasma. nih.gov

By replacing canonical amino acids with carefully selected ncAAs, substrate specificity can be fine-tuned. For coagulation proteases like FXa, fluorescent substrates have been developed incorporating ncAAs such as benzyloxycarbonyl-L-2,4-diaminobutyric acid (Dab(Z)) and L-2-indanyl-glycine (Igl). nih.gov These modifications can improve kinetic properties and enhance selectivity for the target enzyme over other related proteases that may be present in a sample. nih.gov The introduction of ncAAs with unique chemical properties can also facilitate the development of novel detection methods and probes. nih.gov

Development of Modified Chromogenic and Fluorogenic Probes

Sensitive detection of FXa activity relies on substrates that release a reporter molecule upon cleavage. The rational design of these probes focuses on optimizing both the peptide recognition sequence and the chemical nature of the reporter, or "leaving group," to maximize signal output and sensitivity.

Chromogenic and fluorogenic substrates are indispensable tools for quantifying FXa activity. These substrates consist of a peptide sequence recognized by FXa, linked to a leaving group that produces a detectable signal upon enzymatic cleavage.

Chromogenic Substrates: The most common chromogenic leaving group is p-nitroanilide (pNA). When FXa cleaves the peptide bond between the P1 arginine and pNA, free p-nitroaniline is released, which has a distinct yellow color that can be quantified by measuring absorbance, typically around 405 nm. nih.govresearchgate.net While robust and cost-effective, pNA-based assays can be limited by lower sensitivity compared to fluorogenic alternatives and potential interference from colored or turbid components in the sample. nih.gov

Fluorogenic Substrates: For higher sensitivity, fluorogenic leaving groups such as 7-amino-4-methylcoumarin (B1665955) (AMC) are used. AMC is non-fluorescent when attached to the peptide, but upon cleavage, it is released and exhibits strong fluorescence (excitation ~355 nm, emission ~460 nm), allowing for the detection of much lower levels of enzyme activity. acs.orgresearchgate.net The optimization of these probes involves selecting a fluorophore-quencher pair in Fluorescence Resonance Energy Transfer (FRET) substrates or choosing a leaving group with optimal photophysical properties to maximize the signal-to-background ratio.

Table 2: Comparison of Common Leaving Groups for FXa Substrates

| Leaving Group | Type | Detection Method | Advantages | Disadvantages |

| p-Nitroanilide (pNA) | Chromogenic | Absorbance (~405 nm) | Cost-effective, simple instrumentation. nih.gov | Lower sensitivity, interference from sample color/turbidity. nih.gov |

| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorescence (Ex: ~355, Em: ~460 nm) | High sensitivity, wide dynamic range. researchgate.net | Higher cost, potential for photobleaching. |

Activity-based probes (ABPs) are powerful chemical tools designed to report directly on the active fraction of a target enzyme. frontiersin.org Unlike standard substrates that are turned over, ABPs form a stable, covalent bond with a catalytic residue in the active site of the enzyme. frontiersin.orgnih.gov This mechanism-based labeling strategy ensures that only functionally active enzyme molecules are detected.

A typical ABP for a serine protease like FXa consists of three key components:

A Recognition Element: A peptide sequence optimized for selective binding to the FXa active site.

A Reactive Group (Warhead): An electrophilic group that covalently reacts with the active site serine residue. Diphenyl phosphonate (B1237965) is a commonly used warhead for serine proteases. nih.gov

A Reporter Tag: A molecule used for detection, such as a biotin (B1667282) tag for affinity purification and western blotting, or a fluorophore (e.g., BODIPY) for direct imaging and fluorescence-based detection. acs.orgnih.gov

By designing the peptide recognition element based on detailed substrate specificity profiles, ABPs can be made highly selective for FXa, allowing for its detection and quantification even in complex biological mixtures containing numerous other proteases. acs.orgnih.gov

Engineering Factor Xa Variants for Altered Substrate Specificity

In addition to designing novel substrates, the enzyme itself can be engineered to recognize and cleave new peptide sequences. This protein engineering approach involves modifying the amino acid residues that form the substrate-binding pockets (S1, S2, etc.) to create FXa variants with altered or novel substrate specificity. nih.govscite.ai

The process typically involves:

Structural Analysis: Identifying the key residues within the FXa substrate-binding pockets that determine specificity.

Library Construction: Creating a library of FXa mutants by performing site-directed or random mutagenesis of the identified residues. For example, residues in the S2 pocket could be mutated to change the preference from Gly/Phe to other amino acids. nih.gov

Screening/Selection: Developing a high-throughput screening or selection system to isolate protease variants from the library that efficiently cleave a new, desired target sequence while ideally not cleaving the original one. scite.ainih.gov

This strategy has been successfully applied to other proteases to generate variants with unique specificities for research, biotechnology, and therapeutic applications. nih.govnih.gov Such engineered FXa variants could be developed as highly specific molecular tools for cleaving fusion proteins with custom-designed recognition sites, expanding the utility of FXa beyond its natural cleavage sequence.

Mutagenesis of Substrate Binding Pockets (e.g., S1, S4)

The rational design and engineering of Factor Xa (FXa) substrates and the enzyme itself have been pivotal in understanding its structure-function relationship and in developing novel research tools. Site-directed mutagenesis of the substrate binding pockets, particularly the S1 and S4 pockets, has been a key strategy in modulating the enzyme's substrate specificity.

The S1 pocket of Factor Xa is a primary determinant of its specificity, showing a strong preference for arginine residues at the P1 position of the substrate. pnas.org This specificity is largely governed by the presence of an aspartic acid residue (Asp189) at the bottom of the pocket, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain. nih.gov While the S1 pocket is highly conserved and crucial for recognizing the canonical cleavage sequence, research has explored how modifications within this pocket in homologous serine proteases can alter substrate preference, providing a basis for potential engineering of FXa. nih.gov

The S4 pocket, also known as the aryl-binding site, is formed by the aromatic residues Tyrosine 99 (Tyr99), Phenylalanine 174 (Phe174), and Tryptophan 215 (Trp215). nih.gov This pocket accommodates the P4 residue of the substrate and plays a significant role in the binding of both substrates and inhibitors. The composition of the S4 pocket is a key differentiator between Factor Xa and other serine proteases, making it a prime target for engineering substrate specificity. nih.gov

Research has shown that residue 99 is critical for enzyme specificity at the S2 subsite, which is adjacent to the S4 pocket and influences substrate binding. nih.gov In one study, the Tyr99 residue in Factor Xa was replaced with a threonine, the corresponding residue in activated protein C (APC). This single mutation, however, did not successfully switch the substrate specificity to that of APC, indicating that other residues also play a crucial role. nih.gov A double mutant, Y99T/Q192E, where Gln192 was also replaced with the corresponding APC residue, did show a shift in preference towards APC-specific chromogenic substrates, although its activity towards the natural substrate, prothrombin, was impaired. nih.gov This highlights the complexity of engineering substrate specificity, as multiple residues often work in concert to define the enzyme's catalytic profile. nih.govnih.gov While extensive research has focused on altering FXa for inhibitor resistance, the deliberate engineering of FXa to cleave novel substrate sequences for specific research applications remains a developing area.

Table 1: Key Residues in Factor Xa Substrate Binding Pockets and Effects of Mutagenesis

| Key Residue(s) | Role in Substrate Recognition | Documented/Potential Effects of Mutagenesis | |

| S1 | Asp189, Tyr228 | Primary specificity for P1 Arginine | Altering charge or size could potentially change P1 preference (largely unexplored in FXa for substrate switching) |

| S4 | Tyr99, Phe174, Trp215 | Accommodates the P4 residue of the substrate; contributes to inhibitor binding | Mutations can alter affinity for substrates and inhibitors. Double mutation (Y99T/Q192E) shifts specificity towards APC-like substrates. |

Modifying Factor Xa for Research Applications (e.g., reduced inhibitor sensitivity through substrate site alterations)

A significant area of Factor Xa engineering has been the development of variants with reduced sensitivity to direct oral anticoagulants (DOACs) for research and therapeutic applications. researchgate.netresearchgate.net These engineered variants are invaluable tools for developing reversal agents for anticoagulant therapy and for creating diagnostic assays that are not affected by the presence of these inhibitors in patient samples. researchgate.net

The strategy for creating inhibitor-resistant Factor Xa variants has primarily focused on mutating residues within the S4 substrate binding pocket. researchgate.netresearchgate.net Direct Factor Xa inhibitors, such as apixaban (B1684502), rivaroxaban (B1684504), and edoxaban, bind to the active site of Factor Xa, with a portion of the inhibitor molecule occupying the S4 pocket. researchgate.net By introducing specific amino acid substitutions in this pocket, the high-affinity binding of these inhibitors can be disrupted, thereby rendering the enzyme less sensitive to their effects. researchgate.netresearchgate.net

Key research has identified Tyr99 and Phe174 as critical residues in the S4 pocket for the binding of direct Factor Xa inhibitors. researchgate.net Studies have shown that substituting these aromatic residues with smaller, non-aromatic amino acids, such as alanine (B10760859), can significantly reduce the binding affinity of DOACs. researchgate.net For instance, Factor Xa variants with single mutations (Tyr99Ala or Phe174Ala) or a double mutation (Tyr99Ala/Phe174Ala) have been engineered. These variants demonstrate a noteworthy resistance to inhibition by apixaban and rivaroxaban while importantly retaining their procoagulant activity and ability to cleave their natural substrate, prothrombin. researchgate.net

Another innovative approach to inducing inhibitor resistance has been the extension of the 99-loop, which borders the S4 subsite. This modification also disrupts the binding of direct Factor Xa inhibitors. researchgate.net The resulting Factor Xa variants can support coagulation in human plasma even in the presence of high concentrations of these anticoagulants. researchgate.net Such engineered enzymes have potential applications as bypassing agents to restore hemostasis in patients experiencing bleeding complications due to DOAC therapy. researchgate.net

These rationally designed Factor Xa mutants serve as powerful research tools. They can be used in coagulation assays to accurately measure the levels of other clotting factors in plasma samples from patients being treated with DOACs, without interference from the anticoagulant. This is crucial for the proper diagnosis and management of complex bleeding or thrombotic disorders in this patient population.

Table 2: Engineered Factor Xa Variants with Reduced Inhibitor Sensitivity

| Factor Xa Variant | Mutation(s) | Location of Mutation | Effect on Inhibitor Binding | Preservation of Catalytic Activity | Potential Research Application |

| FXa-Y99A | Tyrosine to Alanine at position 99 | S4 Pocket | Reduced affinity for direct Factor Xa inhibitors (e.g., apixaban, rivaroxaban) | Procoagulant activity is retained | Development of reversal agents; diagnostic assays |

| FXa-F174A | Phenylalanine to Alanine at position 174 | S4 Pocket | Reduced affinity for direct Factor Xa inhibitors | Procoagulant activity is retained | Development of reversal agents; diagnostic assays |

| FXa-Y99A/F174A | Double mutation at positions 99 and 174 | S4 Pocket | Significantly reduced affinity for direct Factor Xa inhibitors | Procoagulant activity is retained | Development of reversal agents; diagnostic assays |

| FXa with extended 99-loop | Insertion of amino acids in the loop bordering the S4 pocket | 99-loop (adjacent to S4 pocket) | Disrupted binding of direct Factor Xa inhibitors | Supports coagulation | Bypassing agent for anticoagulant therapy |

Advanced Methodologies for Factor Xa Substrate Profiling and Discovery

Machine Learning Algorithms for Specificity Prediction

Machine learning has emerged as a powerful tool for predicting the substrate specificity of proteases like Factor Xa (FXa). By leveraging large datasets generated from high-throughput experimental techniques, machine learning algorithms can learn the complex patterns that govern enzyme-substrate recognition and predict potential cleavage sites in protein sequences.

Data-Driven Prediction Models for Factor Xa Substrate Sites